2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid
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Overview
Description
2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is also known by the IUPAC name 2-(7-methylbenzo[d]isoxazol-3-yl)acetic acid . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is 1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a yellow to brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
- Application : It is under investigation as a potential therapeutic agent for treating epilepsy and other seizure disorders .
- Application : Specifically, it plays a role in the production of Zonisamide , an antiseizure medication .
- Application : By blocking repetitive firing of these channels, it may have implications in the treatment of neurological disorders involving abnormal neuronal excitability .
- Application : Research suggests that it could be relevant in modulating calcium signaling pathways, potentially influencing neuronal function .
- Application : The reaction between 2-aminophenol and aldehyde, catalyzed by eosin Y, yields benzoxazole derivatives. This area of research may uncover novel applications for compounds like 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid .
Anticonvulsant Properties
Intermediate in Drug Synthesis
Voltage-Sensitive Sodium Channel Modulation
Calcium Current Regulation
Photocatalysis and Benzoxazole Derivatives
Safety And Hazards
properties
IUPAC Name |
2-(7-methyl-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDJLIJDLKCTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid |
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